molecular formula C21H21N5O4S B292627 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide

Katalognummer B292627
Molekulargewicht: 439.5 g/mol
InChI-Schlüssel: VBGWHFCEKYTNGD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as BAY 41-2272 and is classified as a soluble guanylate cyclase (sGC) activator. The sGC pathway is an important signaling pathway in the human body that regulates various physiological functions, including blood pressure, smooth muscle relaxation, and platelet aggregation.

Wirkmechanismus

The mechanism of action of BAY 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is an important signaling molecule in the human body that regulates various physiological functions such as smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
Biochemical and physiological effects
The activation of sGC by BAY 41-2272 leads to an increase in cGMP levels, which in turn leads to various biochemical and physiological effects. One of the main effects of cGMP is the relaxation of smooth muscle cells in the blood vessels, which leads to a decrease in blood pressure. This effect has been shown to be beneficial in various cardiovascular diseases such as hypertension and pulmonary hypertension.
In addition to its effects on blood pressure, BAY 41-2272 has also been shown to have anti-inflammatory effects. The activation of sGC by BAY 41-2272 leads to a decrease in the production of pro-inflammatory cytokines and chemokines, which are important mediators of the inflammatory response.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using BAY 41-2272 in lab experiments is its specificity for sGC. Unlike other compounds that target multiple signaling pathways, BAY 41-2272 specifically targets the sGC pathway, which makes it a valuable tool for studying the role of sGC in various physiological and pathological processes.
One of the limitations of using BAY 41-2272 in lab experiments is its potential toxicity. Although BAY 41-2272 has been shown to be well-tolerated in animal studies, its long-term effects on human health are still unknown. Therefore, caution should be exercised when using this compound in lab experiments.

Zukünftige Richtungen

There are several future directions for research on BAY 41-2272. One area of research is the development of more potent and selective sGC activators. Although BAY 41-2272 is a potent sGC activator, its selectivity for sGC is not absolute, and it can also activate other signaling pathways. Therefore, the development of more selective sGC activators could lead to the development of more effective therapies for various diseases.
Another area of research is the identification of new therapeutic applications for BAY 41-2272. Although BAY 41-2272 has shown promise in cardiovascular and inflammatory diseases, its potential use in other diseases such as cancer and neurological disorders is still largely unexplored. Therefore, further research is needed to identify new therapeutic applications for this compound.
Conclusion
In conclusion, 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a valuable tool for studying the role of soluble guanylate cyclase in various physiological and pathological processes. Its specificity for sGC and its beneficial effects on blood pressure and inflammation make it a promising candidate for the development of new therapies for various diseases. However, caution should be exercised when using this compound in lab experiments due to its potential toxicity. Further research is needed to identify new therapeutic applications for this compound and to develop more potent and selective sGC activators.

Synthesemethoden

The synthesis of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide is a complex process that involves several steps. The first step involves the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinecarboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then treated with acetic anhydride and triethylamine to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[4-(3-methoxyphenyl)-2,5-dioxo-1-piperazinyl]acetamide has been extensively studied for its potential use in scientific research. One of the main applications of this compound is in the field of cardiovascular research. The sGC pathway plays a crucial role in regulating blood pressure and vascular tone, and the activation of sGC by BAY 41-2272 has been shown to have beneficial effects in various cardiovascular diseases such as hypertension, pulmonary hypertension, and heart failure.
Another area of research where BAY 41-2272 has shown promise is in the treatment of various inflammatory diseases. The sGC pathway has been shown to play a role in modulating the immune response, and the activation of sGC by BAY 41-2272 has been shown to have anti-inflammatory effects in various animal models of inflammation.

Eigenschaften

Molekularformel

C21H21N5O4S

Molekulargewicht

439.5 g/mol

IUPAC-Name

2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-[4-(3-methoxyphenyl)-2,5-dioxopiperazin-1-yl]acetamide

InChI

InChI=1S/C21H21N5O4S/c1-13-7-14(2)23-21(17(13)9-22)31-12-18(27)24-26-11-19(28)25(10-20(26)29)15-5-4-6-16(8-15)30-3/h4-8H,10-12H2,1-3H3,(H,24,27)

InChI-Schlüssel

VBGWHFCEKYTNGD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC)C

Kanonische SMILES

CC1=CC(=NC(=C1C#N)SCC(=O)NN2CC(=O)N(CC2=O)C3=CC(=CC=C3)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.